molecular formula C22H20N4O4S B2766884 (4-(Furan-2-carbonyl)piperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone CAS No. 1049447-23-5

(4-(Furan-2-carbonyl)piperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone

Cat. No. B2766884
M. Wt: 436.49
InChI Key: VTEIEFXYHHKXNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(Furan-2-carbonyl)piperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone is a useful research compound. Its molecular formula is C22H20N4O4S and its molecular weight is 436.49. The purity is usually 95%.
BenchChem offers high-quality (4-(Furan-2-carbonyl)piperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Furan-2-carbonyl)piperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Researchers have developed methods for synthesizing various heterocyclic compounds, including pyrazolo[5,1-c]triazines and pyrazolo[1,5-a]pyrimidines, that incorporate furan moieties. These compounds are synthesized from sodium salts of certain furan derivatives and are characterized by elemental analysis, spectral data, and chemical transformations. Such compounds are explored for their potential applications in medicinal chemistry due to their structural diversity and possible biological activities (Abdelhamid et al., 2012).

Antimicrobial and Antifungal Activities

New azole derivatives, including imidazo[1,5-a]pyrimidine and triazole compounds, have been synthesized starting from furan-2-carbohydrazide. These compounds exhibit antimicrobial activities against various microorganisms, highlighting their potential as antimicrobial agents. The synthesis involves the conversion of furan derivatives into compounds with azole functionalities, followed by testing for antimicrobial efficacy (Başoğlu et al., 2013).

Corrosion Inhibition

Organic compounds synthesized from furan derivatives have been investigated for their corrosion inhibition properties. Specifically, the inhibitive effect of such compounds on the corrosion of mild steel in acidic medium was studied. These compounds show significant inhibition efficiency, demonstrating their potential use as corrosion inhibitors in industrial applications (Singaravelu et al., 2022).

Catalytic Applications

Furan-2-yl(phenyl)methanol derivatives have been utilized in catalytic reactions, such as the aza-Piancatelli rearrangement, to synthesize benzo[b][1,4]thiazine and oxazine derivatives. This methodology features good yields, high selectivity, and low catalyst loading, showcasing the versatility of furan derivatives in facilitating diverse chemical transformations (Reddy et al., 2012).

properties

IUPAC Name

furan-2-yl-[4-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S/c1-29-16-6-4-15(5-7-16)17-13-26-18(14-31-22(26)23-17)20(27)24-8-10-25(11-9-24)21(28)19-3-2-12-30-19/h2-7,12-14H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEIEFXYHHKXNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Furan-2-carbonyl)piperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone

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